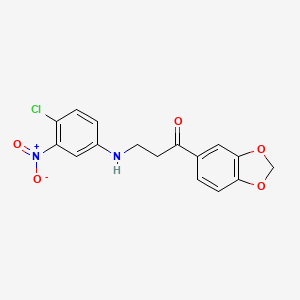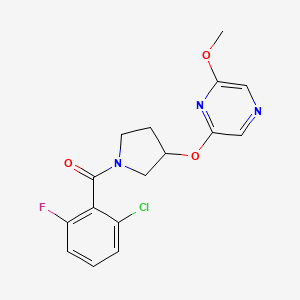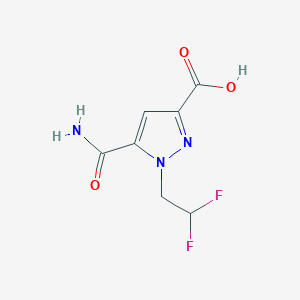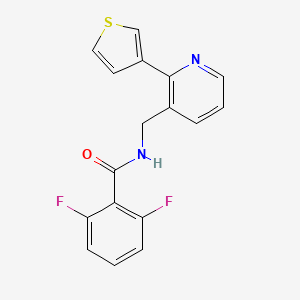
(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-indol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical compounds with complex structures, such as "(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-indol-3-yl)methanone," are of significant interest in the field of medicinal chemistry and material science. These compounds often exhibit unique physical, chemical, and biological properties that can lead to various applications in drug development, material processing, and the study of chemical reactivity.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from readily available materials through a sequence of transformation reactions, including amidation, Friedel-Crafts acylation, and hydration (Zheng Rui, 2010). The choice of starting materials and reaction conditions are crucial for the successful synthesis of the target compound.
Molecular Structure Analysis
Molecular structure analysis, typically conducted through X-ray diffraction studies, reveals the conformation and geometric arrangement of atoms within a compound. Such analysis has shown that piperidine rings can adopt chair conformations, contributing to the stability of the molecular structure through inter and intramolecular hydrogen bonds and other non-covalent interactions (C. S. Karthik et al., 2021).
Chemical Reactions and Properties
Compounds containing piperidinyl groups participate in a variety of chemical reactions, including substitution reactions that lead to the synthesis of derivatives with potential antimicrobial activity. These reactions are influenced by the functional groups present and their positions within the molecule (L. Mallesha & K. Mohana, 2014).
Physical Properties Analysis
The physical properties, such as thermal stability, of a compound can be studied using techniques like thermogravimetric analysis. Such studies reveal the temperature ranges in which a compound remains stable, information crucial for processing and application development (C. S. Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of complex organic molecules can be explored through computational studies, including density functional theory (DFT) calculations. These studies help in understanding the electronic structure, reactive sites, and potential reactivity of the compound. The HOMO-LUMO gap and molecular electrostatic potential maps provide insights into the chemical stability and reactivity of the molecule (Letters in Applied NanoBioScience, 2022).
科学的研究の応用
Metabolism and Pharmacokinetics
Research on compounds with structural similarities to the specified chemical often focuses on their metabolism and disposition in humans. For instance, studies on FK3453 and GSK1322322 have explored their metabolic stability and pharmacokinetic profiles. FK3453 demonstrated satisfactory bioavailability and clearance rates in animals, though its plasma concentrations in humans were extremely low due to extensive metabolism, primarily by aldehyde oxidase (AO) (Akabane et al., 2011). Similarly, GSK1322322's metabolism and disposition were investigated using the Entero-Test for biliary sampling in humans, highlighting the role of glucuronidation and the potential for microbial involvement in the metabolism (Mamaril-Fishman et al., 2014).
Potential Therapeutic Implications
Compounds like minoxidil, which shares a structural component (pyrimidine) with the specified chemical, have therapeutic applications, such as treating androgenetic alopecia. However, allergic sensitization to minoxidil itself, rather than its vehicle substance, underscores the importance of identifying specific allergens for adjusting therapy (Hagemann et al., 2005). This highlights the broader relevance of understanding the pharmacological and immunological properties of such compounds for their safe and effective use.
特性
IUPAC Name |
[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylindol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-26-13-19(18-4-2-3-5-21(18)26)23(28)27-10-8-16(9-11-27)14-29-22-12-20(17-6-7-17)24-15-25-22/h2-5,12-13,15-17H,6-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOBMHWRNDWJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{[(6-cyclopropylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


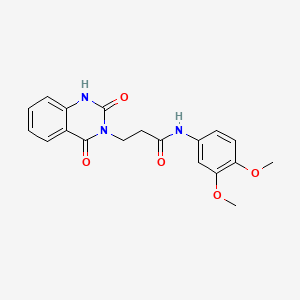

![4-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2497317.png)
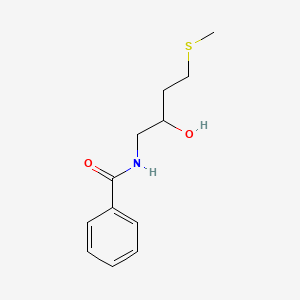
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2497319.png)
![N-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)acetamide](/img/structure/B2497322.png)
![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2497325.png)
![8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2497327.png)

